molecular formula C9H17N3 B1317632 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 956935-38-9

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No.: B1317632
CAS No.: 956935-38-9
M. Wt: 167.25 g/mol
InChI Key: OHGSEVDQYHENGZ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine is a chemical compound with the molecular formula C9H17N3. It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can influence the biochemical pathways in which this compound is involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins . These effects can result in changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through various types of interactions, including hydrogen bonds and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of certain genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may act as a substrate for certain enzymes, leading to the production of specific metabolites . These interactions can affect the overall metabolic balance within the cell, contributing to the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with ethanamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanone, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine include other pyrazole derivatives such as:

Uniqueness

This unique structure may confer distinct properties that make it suitable for specific research and industrial applications .

Properties

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-10-6-9-7-11-12(5-2)8(9)3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGSEVDQYHENGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(N(N=C1)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246956
Record name N,1-Diethyl-5-methyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956935-38-9
Record name N,1-Diethyl-5-methyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956935-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1-Diethyl-5-methyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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